molecular formula C19H18Br2N2O2 B258466 1,4-Bis(3-bromobenzoyl)-1,4-diazepane

1,4-Bis(3-bromobenzoyl)-1,4-diazepane

Cat. No.: B258466
M. Wt: 466.2 g/mol
InChI Key: ZPDSQZKTSXUYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3-bromobenzoyl)-1,4-diazepane is a seven-membered diazepane ring derivative featuring two 3-bromobenzoyl substituents at the 1- and 4-positions. This compound belongs to a broader class of 1,4-diazepane derivatives, which are characterized by their flexible seven-membered ring structure containing two nitrogen atoms. The 3-bromobenzoyl groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. The bromine atoms enhance lipophilicity and may serve as handles for further functionalization in medicinal chemistry applications .

Properties

Molecular Formula

C19H18Br2N2O2

Molecular Weight

466.2 g/mol

IUPAC Name

[4-(3-bromobenzoyl)-1,4-diazepan-1-yl]-(3-bromophenyl)methanone

InChI

InChI=1S/C19H18Br2N2O2/c20-16-6-1-4-14(12-16)18(24)22-8-3-9-23(11-10-22)19(25)15-5-2-7-17(21)13-15/h1-2,4-7,12-13H,3,8-11H2

InChI Key

ZPDSQZKTSXUYFV-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1,4-Diazepane derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituent type, position, and electronic properties. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Biological Activity/Application Reference
1,4-Bis(3-bromobenzoyl)-1,4-diazepane 3-Bromobenzoyl (positions 1,4) High lipophilicity; potential halogen bonding interactions Not explicitly reported (structural focus)
SB-756050 1,4-Bis(sulfonyl) Micromolar TGR5 agonism; poor oral bioavailability TGR5 agonist (discontinued in Phase I)
C15 1,4-Bis(3-methyl-4-pyridinyl) IC₅₀ = 0.13 µM against RSV Antiviral (Respiratory Syncytial Virus)
1-(3-Bromobenzyl)-4-methyl-1,4-diazepane 3-Bromobenzyl, 4-methyl Molecular weight: 283.21 g/mol; CAS 414885-80-6 Not explicitly reported (structural focus)
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane 3-Trifluoromethylphenyl 53% synthetic yield; LC/MS (M+H⁺): 245.85 Intermediate for receptor ligands
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane Chlorophenyl-pyrazole hybrid Selectivity for 5-HT₇R; reduces self-grooming in Shank3 mice Serotonin receptor modulator

Physicochemical and Pharmacokinetic Properties

  • Synthetic Yield : Bis-aryl diazepanes (e.g., C15) are synthesized via nucleophilic substitution (yields ~50–70%), whereas trifluoromethylphenyl derivatives require chromatographic purification (53% yield) .
  • Bioavailability : Sulfonyl derivatives like SB-756050 exhibit poor oral absorption due to high polarity, while brominated or trifluoromethylated analogues may show improved pharmacokinetics .

Structural Insights from Crystallography

Co-crystal structures of pyridinyl-diazepanes with Ls-AChBP reveal that substituent bulk (e.g., ethoxy or phenyl groups) influences agonist efficacy by modulating interactions with the complementary subunit . This suggests that the 3-bromobenzoyl groups in the target compound may similarly alter binding pocket engagement.

Key Research Findings and Trends

Scaffold Flexibility : The 1,4-diazepane core tolerates diverse substituents (aryl, sulfonyl, heterocycles), enabling tailored physicochemical and biological properties .

Halogen Effects : Bromine atoms enhance lipophilicity and may participate in halogen bonding, a feature exploited in kinase inhibitors but understudied in diazepane derivatives .

Clinical Limitations : Sulfonyl derivatives (e.g., SB-756050) face pharmacokinetic challenges, driving research toward halogenated or trifluoromethylated analogues .

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